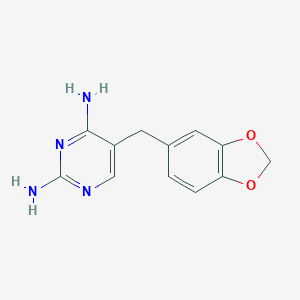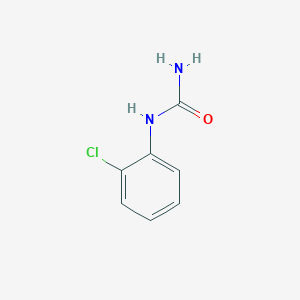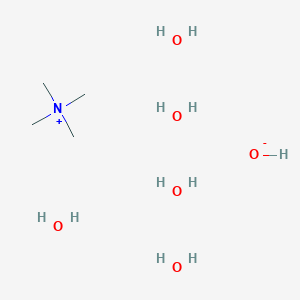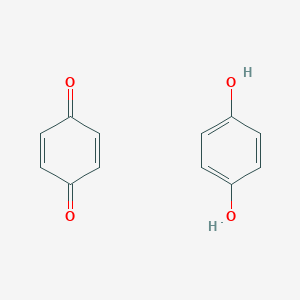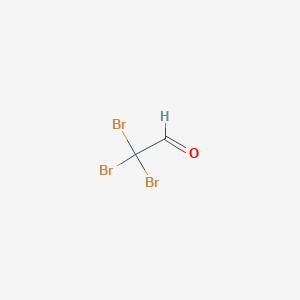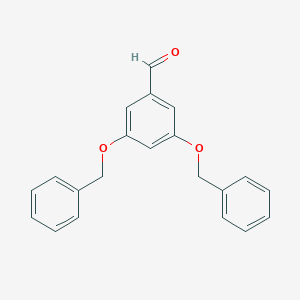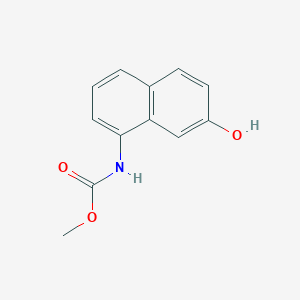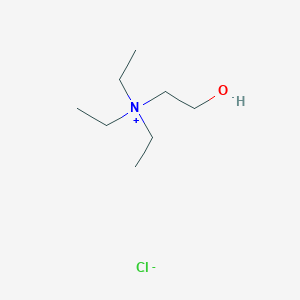
Thevetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thevetin is a group of poisonous cardiac glycosides . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . Hydrolysis products include glucose, digitalose, and a sterol .
Synthesis Analysis
Six thevetia cardiac glycosides or thevetosides (this compound A, B, and C, acetylthis compound A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . The biosynthesis of cardiac glycosides mainly occurs along the classical mevalonate (MVA) pathway of isoprenoid formation, i.e., mevalonic acid is the precursor for their synthesis .Molecular Structure Analysis
This compound A has a molecular formula of C42H64O19 . This compound B has a molecular formula of C42H66O18 . This compound C has a molecular formula of C42H66O19 .Chemical Reactions Analysis
This compound A, B, and C, and acetylthis compound A, B and C were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical And Chemical Properties Analysis
This compound A has a molecular weight of 872.96 . This compound B and this compound C have a molecular weight of 859.0 and 874.962 Da respectively.Applications De Recherche Scientifique
Cardiac Applications and Toxicity : Thevetin has a digitalis-like action on amphibian and mammalian hearts, with physiological effects enduring for a short period (Chen & Chen, 1934); (Haag & Pennington, 1937). It is less potent but similarly toxic as ouabain, a well-known cardiac glycoside.
Analytical Detection and Immunoassay : this compound B can be determined in serum using fluorescence polarization immunoassay and enzyme-linked immunosorbent assay (ELISA), aiding in clinical and forensic toxicology (Uber-Bucek et al., 1992); (Prabhasankar et al., 1993).
Clinical Efficacy and Side Effects : this compound has been used as a substitute for digitalis in cases of cardiac decompensation, showing both therapeutic efficacy and gastrointestinal side effects (Middleton & Chen, 1936).
Pharmacological Properties : Research on the pharmacology of this compound includes its melting point, absorption rate, and comparison with other cardiac glycosides (Huang Cc et al., 1965).
Isolation and Characterization of Glycosides : Studies have been conducted on the isolation of components of Thevetia, such as Cerberoside and this compound A, and the identification of cardiac glycosides from Thevetia peruviana seeds (Singer & Studer, 1960); (Kohls et al., 2012).
Toxicological Analysis and Forensics : A liquid chromatography tandem mass spectrometry method has been validated for identifying and quantifying this compound B and other cardiac glycosides in human serum, useful in forensic science (Kohls et al., 2012).
Potential Anti-arthralgic Activity : Thevetia peruviana seeds have shown significant analgesic effects, suggesting a potential for managing arthralgia (Odimegwu & Olabisi, 2021).
Cardiac Glycoside Content in Different Species : Studies have identified cardiac glycosides in different species of Thevetia, contributing to our understanding of their chemical composition and potential medicinal uses (Balderas-López et al., 2019).
Intestinal Sugar Transport Inhibition : Research has suggested that this compound inhibits intestinal sugar transport, indicating a potential mechanism for its action and side effects (Csáky & Hara, 1965).
Antifertility Activity : T. peruviana leaves have shown antifertility potential by affecting the progesterone level, indicating a possible use in reproductive health (Samanta et al., 2016).
Molluscicidal and Piscicidal Properties : Some studies have reviewed the molluscicidal and piscicidal properties of Thevetia peruviana, highlighting its potential applications in pest control (Singh et al., 2013).
Cardiotoxic Effects in Human Models : The cardiac effects of Thevetia glycosides were investigated using human induced pluripotent stem cells derived cardiomyocytes, providing insights into their pro-arrhythmic potential and toxicity (Amend et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMBXDQUQRICT-TZNWHQCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11018-93-2 |
Source


|
| Record name | Thevetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thevetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

